![molecular formula C17H16ClNO5S B2471785 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 438030-75-2](/img/structure/B2471785.png)

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

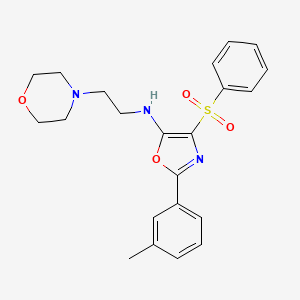

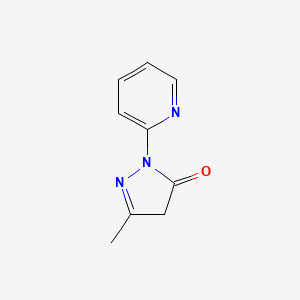

The compound “5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid” is a complex organic molecule. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The molecule also contains a methoxy group (−O−CH3) attached to a phenyl group (C6H5-), a sulfamoyl group (−SO2NH2), and a chloro-benzoic acid group (−C6H4−COOH−Cl) .

Molecular Structure Analysis

The molecular formula of this compound is C17H16ClNO5S, and its molecular weight is 381.83 g/mol . The structure includes an allyl group attached to a methoxy-phenyl group, a sulfamoyl group, and a chloro-benzoic acid group .Scientific Research Applications

Toxicity Assessment

- Toxicological Properties : Benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids, have been studied for their toxic properties. These studies indicate that these compounds can significantly impact the hepatorenal system in animals, although the toxicity levels are generally low, making chronic poisoning in the workplace unlikely unless technological processes are disrupted (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Antimicrobial and Antiviral Activity

Antimicrobial Properties : Sulfonamides containing chloro and hydroxybenzoic acid scaffolds, like the 5-chloro-2-hydroxybenzoic acid derivatives, have demonstrated significant antimicrobial activity against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký et al., 2012).

Antiviral Activity : Compounds with benzoic acid derivatives have shown potential in inhibiting retrovirus replication in cell culture. This includes studies on 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine synthesized from similar compounds, highlighting the potential antiviral applications of these derivatives (Hocková et al., 2003).

Chemical Transformations and Synthesis

Chemical Synthesis : The derivatives of benzoic acid, like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, have been used in the synthesis of SGLT2 inhibitors, which are important in diabetes therapy. The synthesis process utilizes cost-effective and scalable methods (Zhang et al., 2022).

Electrochemical Studies : The electrochemical behavior of compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, which are structurally related to the compound , has been studied. These studies contribute to understanding the electrochemical reduction processes and could be relevant in various industrial and scientific applications (Mandić, Nigović, & Šimunić, 2004).

properties

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCJEIKGXJCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)

![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)

![N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2471706.png)

![2-[(5-Cyclopropyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2471715.png)

![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)

![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)